Egfr-IN-58
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-58 is a small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR). This compound is designed to interfere with the signaling pathways mediated by the epidermal growth factor receptor, which plays a crucial role in cell proliferation, survival, and differentiation. The inhibition of the epidermal growth factor receptor is a validated strategy in cancer therapy, particularly for cancers that exhibit overexpression or mutations of the epidermal growth factor receptor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-58 involves multiple steps, starting with the preparation of key intermediatesCommon reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can enhance the reproducibility and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Egfr-IN-58 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activity.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially affecting its binding properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s selectivity and potency.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives can be further tested for their biological activity and potential therapeutic applications .
Scientific Research Applications
Egfr-IN-58 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of epidermal growth factor receptor inhibitors.
Biology: Employed in cellular assays to investigate the role of the epidermal growth factor receptor in cell signaling and proliferation.
Medicine: Investigated as a potential therapeutic agent for treating cancers with epidermal growth factor receptor overexpression or mutations.
Industry: Utilized in the development of new epidermal growth factor receptor-targeting drugs and diagnostic tools
Mechanism of Action
Egfr-IN-58 exerts its effects by binding to the adenosine triphosphate-binding site of the epidermal growth factor receptor tyrosine kinase. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling proteins. As a result, the signaling pathways that promote cell proliferation, survival, and angiogenesis are disrupted, leading to the inhibition of tumor growth and progression .
Comparison with Similar Compounds
Egfr-IN-58 is compared with other epidermal growth factor receptor inhibitors such as erlotinib, gefitinib, afatinib, and osimertinib. While all these compounds target the epidermal growth factor receptor, this compound is unique in its ability to selectively inhibit a broader range of epidermal growth factor receptor mutations, including those that confer resistance to other inhibitors . This makes this compound a valuable addition to the arsenal of epidermal growth factor receptor-targeting therapies.
List of Similar Compounds
- Erlotinib
- Gefitinib
- Afatinib
- Osimertinib
This compound stands out due to its enhanced selectivity and potency against resistant epidermal growth factor receptor mutations, offering new hope for patients with difficult-to-treat cancers .
Properties
Molecular Formula |
C31H30FN7O |
---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
4-[[1-[(3-fluorophenyl)methyl]indol-5-yl]amino]-N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C31H30FN7O/c1-37-13-15-38(16-14-37)27-8-5-25(6-9-27)36-31(40)28-19-33-21-34-30(28)35-26-7-10-29-23(18-26)11-12-39(29)20-22-3-2-4-24(32)17-22/h2-12,17-19,21H,13-16,20H2,1H3,(H,36,40)(H,33,34,35) |
InChI Key |
GOIQVBPLPBGDMO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CN=CN=C3NC4=CC5=C(C=C4)N(C=C5)CC6=CC(=CC=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.